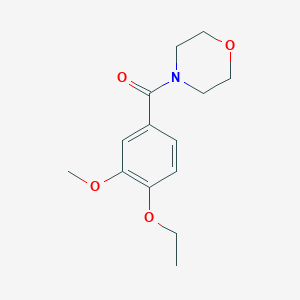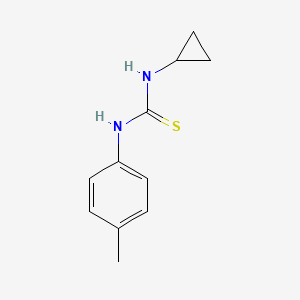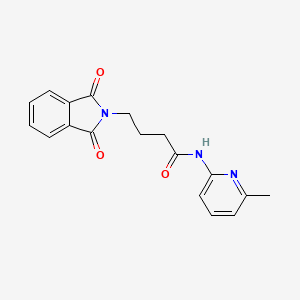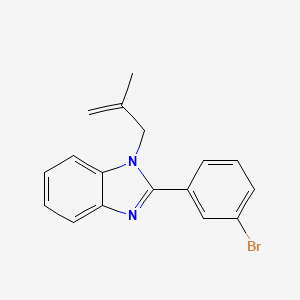
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as ENB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENB belongs to the class of benzamides, which are compounds that have been found to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cell growth and survival. 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of several enzymes, including histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell signaling.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have antioxidant activity and to protect against oxidative stress. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide for lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have a high degree of selectivity for cancer cells, meaning that it is less likely to harm healthy cells. However, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in the body.
Zukünftige Richtungen
There are several areas of future research for 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new formulations of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide in humans for the treatment of cancer and other diseases.
Synthesemethoden
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with ethyl chloroformate to form 2-methyl-5-nitrobenzoyl chloride. This intermediate is then reacted with 2-ethoxyaniline in the presence of a base to form 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been studied for its potential use as an anti-inflammatory and analgesic agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-15-7-5-4-6-13(15)16(19)17-14-10-12(18(20)21)9-8-11(14)2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIATUZHDYZWTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)

![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)

![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)


![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)


![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)

![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)